molecular formula C10H10N2O2 B11905074 5-Methoxy-2-methylquinazolin-4(1H)-one CAS No. 827031-24-3

5-Methoxy-2-methylquinazolin-4(1H)-one

Cat. No.: B11905074
CAS No.: 827031-24-3
M. Wt: 190.20 g/mol
InChI Key: SSYHZDZVRVADQW-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylquinazolin-4(1H)-one is a chemical compound based on the quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological profiles. The quinazolinone core consists of a benzene ring fused to a pyrimidinone ring, and its derivatives are recognized for their significant potential in oncological research . The specific substitution pattern of this compound, featuring methoxy and methyl groups, is designed to modulate electronic properties and steric interactions to optimize binding with biological targets. Quinazolinone derivatives are extensively investigated as potential anti-tumor agents. They can induce cancer cell death through multiple mechanisms, including apoptosis, autophagy, and ferroptosis . A key research application for this class of compounds is the inhibition of protein kinases. Over the past two decades, more than 20 drugs containing a quinazoline or quinazolinone core have been approved by the FDA, such as erlotinib and gefitinib, which act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . The structural flexibility of the quinazolinone scaffold allows for targeted modifications at various positions to enhance efficacy, selectivity, and pharmacokinetic properties for developing novel therapeutic candidates . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are encouraged to consult the current scientific literature for the latest findings on quinazolinone derivatives.

Properties

CAS No.

827031-24-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-methoxy-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H10N2O2/c1-6-11-7-4-3-5-8(14-2)9(7)10(13)12-6/h3-5H,1-2H3,(H,11,12,13)

InChI Key

SSYHZDZVRVADQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC=C2)OC)C(=O)N1

Origin of Product

United States

Structure Activity Relationship Sar Studies of 5 Methoxy 2 Methylquinazolin 4 1h One and Analogous Quinazolinone Scaffolds

General Principles of Substituent Effects on Quinazolinone Bioactivity

The bioactivity of quinazolinone derivatives is intricately linked to the electronic and steric properties of their substituents. nih.gov The position of these substituents, whether on the fused benzene (B151609) ring or the pyrimidine (B1678525) ring, plays a critical role in determining the molecule's interaction with biological targets. nih.govnih.gov

Influence of Substitution Patterns on the Fused Benzene Ring

The position of substitution is also a key determinant of biological effect. SAR studies have revealed that positions 6 and 8 are particularly significant for various pharmacological activities. nih.govnih.gov For example, nitration of 4(3H)-quinazolinones typically occurs at the 6-position. However, the presence of an ortho-directing substituent at the 7-position can also lead to the formation of an 8-nitrated product. nih.gov

Role of Substitutions on the Pyrimidine Ring (e.g., at C-2, N-3)

The pyrimidine ring of the quinazolinone scaffold offers multiple sites for substitution, with positions C-2 and N-3 being particularly crucial for modulating biological activity. nih.govresearchgate.netresearchgate.net A wide variety of functional groups, including methyl, thiol, and substituted aromatic rings, at these positions have been shown to be essential for antimicrobial and other activities. nih.gov

SAR Insights from Methoxy (B1213986) and Methyl Substituted Quinazolinone Derivatives

The presence of methoxy and methyl groups on the quinazolinone scaffold introduces specific electronic and steric features that can fine-tune the biological activity of the resulting derivatives.

Impact of Methoxyl Group Position on Biological Efficacy

The position of a methoxy group on the quinazolinone core is a critical factor in determining its biological efficacy. SAR analyses have demonstrated that methoxy-substituted derivatives can exhibit promising activity against various cancer cell lines. nih.gov The substitution of a hydroxyl group with a methoxy group has been shown to restore or enhance activity in certain contexts, suggesting that hydrogen-bond acceptors may be favorable at specific positions. acs.org For example, compounds with methoxy and methyl-substituted phenyl rings have been found to be more active antibacterial agents compared to those with other electron-donating or withdrawing groups. nih.gov

CompoundSubstitution PatternObserved Biological ActivityReference
Derivative A 6-methoxyEnhanced anticancer activity nih.gov
Derivative B 7-methoxyPotent anti-inflammatory properties rsc.org
Derivative C 8-methoxySignificant antibacterial effects nih.gov
Derivative D Phenyl ring methoxyIncreased antibacterial potency nih.gov

Role of Methyl Group at C-2 Position in Modulating Activity

The methyl group at the C-2 position of the quinazolinone ring plays a significant role in modulating the compound's biological activity. This substitution is a common feature in many biologically active quinazolinones. nih.gov The presence of the C-2 methyl group can extend the tautomeric effects within the molecule, which in turn enhances the reactivity of the substituted 4(3H)-quinazolinone. nih.gov This increased reactivity can translate to improved biological efficacy. For instance, 2-methyl substituted quinazolinones have been investigated for their antibacterial and anti-inflammatory activities. nih.gov

CompoundC-2 SubstituentN-3 SubstituentKey Biological FindingReference
Analog 1 MethylUnsubstitutedFoundation for enhanced reactivity nih.gov
Analog 2 MethylSubstituted PhenylEssential for antimicrobial activity nih.gov
Analog 3 MethylSulfonamide derivativeCombined antibacterial and anti-inflammatory effects nih.gov

Computational Chemistry and Molecular Modeling Approaches in Quinazolinone Research

Quantum Chemical Calculations for Electronic and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic distribution and to predict sites of reactivity, providing a theoretical foundation for a molecule's chemical behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govq-chem.comq-chem.com It is a widely used tool for optimizing molecular geometries and calculating a variety of properties, such as total energies, interaction energies, and vibrational frequencies. nih.gov In the context of quinazolinone research, DFT is employed to obtain the most stable conformation of the molecule and to analyze its electronic properties. researchgate.net However, specific DFT analysis reports detailing the optimized geometry and electronic characteristics of 5-Methoxy-2-methylquinazolin-4(1H)-one are not readily found in the surveyed scientific literature.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive. nih.govresearchgate.net For quinoline (B57606) derivatives, the HOMO-LUMO energy gap has been calculated to understand charge transfer within the molecule. researchgate.net While this analysis is common for many heterocyclic compounds, specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not documented in the available research.

Table 1: Illustrative Frontier Molecular Orbital Data for a Quinoline Derivative (TMQ)

This table shows representative data for a different but related quinoline derivative, 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one (TMQ), to illustrate the type of information generated from HOMO-LUMO analysis. researchgate.net No such published data was found for this compound.

ParameterEnergy (eV)
HOMO -6.164
LUMO -2.086
Energy Gap (Eg) 4.078

Data sourced from a study on a different quinoline derivative to exemplify the methodology. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution on the surface of a molecule. researchgate.netwolfram.comchemrxiv.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting how it will interact with other molecules, including biological receptors. researchgate.netchemrxiv.org MEP maps use a color spectrum, typically with red indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-deficient areas). researchgate.netwolfram.com This analysis is instrumental in understanding hydrogen bonding and other non-covalent interactions. researchgate.net Although MEP mapping is a standard procedure in computational drug design, specific MEP maps for this compound are not available in the reviewed literature.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. These methods are central to structure-based drug design.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target receptor. ijcce.ac.irsemanticscholar.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them to estimate the binding affinity. ekb.eg This allows researchers to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. semanticscholar.org Numerous studies have employed molecular docking to investigate how various quinazolinone derivatives bind to different biological targets, including enzymes and proteins implicated in cancer and other diseases. ijcce.ac.irnih.govresearchgate.net However, specific molecular docking studies detailing the binding mode and affinity of this compound with any particular biological target have not been identified in the scientific literature.

Table 2: Example of Molecular Docking Data for Quinazolinone Derivatives

This table provides an example of binding energy results from a docking study of different quinazolin-2,4-dione derivatives against the COVID-19 main protease (Mpro). ekb.eg This is for illustrative purposes only, as no such data was found for this compound.

CompoundBinding Energy (kcal/mol)
Compound 2 -7.9
Compound 3 -8.6
Compound 4 -9.6
Compound 5 -8.2
Compound 6 -8.1

Data from a study on different quinazolinone derivatives to illustrate typical docking results. ekb.eg

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding mode and analyze the flexibility of both the ligand and the target. mdpi.com These simulations are crucial for understanding the conformational changes that may occur upon ligand binding and for refining the understanding of the interaction energetics. nih.govsemanticscholar.org While MD simulations have been applied to study the complexes of various quinazolinone inhibitors with their targets, nih.gov there are no specific published MD simulation studies for this compound in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com In quinazolinone research, QSAR is employed to understand which structural, physical, or chemical properties—known as descriptors—are critical for a desired biological effect, such as anticancer or enzyme inhibitory activity. nih.govnih.gov By developing a robust QSAR model, the biological activity of newly designed, yet unsynthesized, quinazolinone derivatives can be predicted, saving significant time and resources. mdpi.comphysiciansweekly.com

These models are built using a "training set" of quinazolinone analogues with known experimental activities. mdpi.com Various types of molecular descriptors are calculated for each compound, and statistical methods are used to generate an equation that best fits the data. The predictive power of the resulting model is then rigorously evaluated using an external "test set" of compounds not used in the model's creation. physiciansweekly.com Studies have successfully generated QSAR models for quinazolinone derivatives targeting various diseases, confirming the utility of this approach in lead optimization. nih.govphysiciansweekly.com

3D-QSAR Techniques (CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods extend the QSAR principle by considering the 3D properties of the molecules. nih.gov These techniques require the structural alignment of the set of molecules, and then calculate interaction fields around them to quantify their spatial properties. slideshare.net

Comparative Molecular Field Analysis (CoMFA) is a seminal 3D-QSAR technique that correlates the biological activity of compounds with their steric (shape-related) and electrostatic (charge-related) fields. nih.gov The aligned molecules are placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point, generating the steric and electrostatic fields that are then used as descriptors in a partial least squares (PLS) statistical analysis. koreascience.kr

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an advancement that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govnih.gov This often provides a more detailed and interpretable model of the structure-activity relationship. nih.gov

In quinazolinone research, both CoMFA and CoMSIA have been used to guide the design of new analogues. rsc.org The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For instance, a contour map might indicate that adding a bulky group or an electronegative atom at a specific position on the quinazolinone ring could enhance its potency. koreascience.kr The statistical robustness of these models is confirmed through validation metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Table 1: Example of Statistical Parameters from 3D-QSAR Studies on Heterocyclic Compounds

Study SubjectModelq² (Cross-validated)r² (Non-cross-validated)Key Findings
Quinazolinone Derivatives rsc.orgCoMFAGood predictive model-Guided future structural modifications for antitumor agents.
Quinolone Carboxylic Acid Derivatives nih.govCoMFA0.670.98Steric and electrostatic fields are crucial for activity.
Quinolone Carboxylic Acid Derivatives nih.govCoMSIA0.760.99Model showed better predictive ability than the CoMFA model.
Thieno-pyrimidine Derivatives nih.govCoMFA0.8180.917Identified key structural features for inhibitory activity.
Thieno-pyrimidine Derivatives nih.govCoMSIA0.8010.897Statistically reliable and robust model for predicting bioactivity.

Ligand-Based Virtual Screening and Pharmacophore Modeling

When the 3D structure of the biological target is unknown, ligand-based methods are particularly valuable. researchgate.netPharmacophore modeling is a cornerstone of this approach, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific target and elicit a biological response. nih.govdovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. scispace.com

For quinazolinone derivatives, a pharmacophore model can be generated based on a set of known active compounds. nih.gov This model serves as a 3D query or filter for virtual screening , a computational process where large databases of chemical compounds are searched to identify molecules that match the pharmacophore's features. researchgate.netnih.gov The identified "hits" are compounds that have a high probability of being active at the same biological target. nih.gov These hits can then be subjected to further computational analysis, such as molecular docking, to refine the list before they are prioritized for synthesis and experimental testing. physiciansweekly.comnih.gov This strategy has proven effective in identifying novel quinazolinone-based inhibitors for targets implicated in cancer and Alzheimer's disease. nih.govnih.gov

Table 2: Common Pharmacophoric Features Identified in Quinazolinone Research

Feature TypeDescriptionRole in Binding
Hydrogen Bond Acceptor (HBA)An electronegative atom (e.g., oxygen, nitrogen) that can accept a hydrogen bond.Crucial for anchoring the ligand within the target's active site. scispace.com
Hydrogen Bond Donor (HBD)An atom (e.g., N-H, O-H) that can donate a hydrogen atom to a hydrogen bond.Forms key interactions with amino acid residues in the protein. scispace.com
Aromatic Ring (AR)A planar, cyclic, conjugated ring system, such as the benzene (B151609) ring in the quinazolinone core.Often involved in pi-pi stacking or hydrophobic interactions. researchgate.net
Hydrophobic Group (HY)A nonpolar group that avoids contact with water.Interacts with hydrophobic pockets in the target protein, contributing to binding affinity. researchgate.net

Future Perspectives in Research on 5 Methoxy 2 Methylquinazolin 4 1h One and Its Derivatives

Development of Next-Generation Synthetic Strategies

The evolution of synthetic chemistry is critical for the exploration of the vast chemical space of quinazolinone derivatives. Future strategies are moving towards more efficient, sustainable, and versatile methods to generate molecular diversity.

Catalyst-Driven Innovations : Transition-metal catalysis, particularly with palladium, offers a powerful tool for site-selective C-H bond functionalization and annulation of the quinazolinone core. researchgate.net Researchers are exploring efficient palladium-catalyzed annulation with alkynes to create fused quinazolinone systems. researchgate.net Additionally, photo-induced cascade radical addition/cyclization reactions are being developed for constructing complex derivatives like acylmethylatated pyrrolo-quinazolinones. researchgate.net

Green Chemistry Approaches : There is an increasing emphasis on environmentally benign synthetic routes. Ultrasound-promoted synthesis has been shown to be an effective method for producing novel quinazoline (B50416) derivatives, often leading to higher yields and shorter reaction times. nih.gov The use of water as a solvent in visible-light-induced cyclization cascades represents another green approach being developed. researchgate.net

Novel Cyclization Techniques : Innovative methods for constructing the core ring system and adding functionalized side chains are continuously being sought. One such method is the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which provides a regioselective route to analogs of naturally occurring alkaloids. beilstein-journals.org These advanced synthetic methodologies are crucial for building libraries of novel derivatives for biological screening.

Discovery of Novel Biological Targets and Therapeutic Applications

While quinazolinones are well-known for their anticancer and anti-inflammatory properties, ongoing research is uncovering new biological targets and potential therapeutic uses. wisdomlib.orgwisdomlib.orgresearchgate.net The versatility of the quinazolinone scaffold allows for its adaptation to interact with a wide array of biological molecules. nih.govresearchgate.net

Expanding Anticancer Applications : Research continues to identify new targets in oncology. Derivatives have been developed as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic modulator implicated in cancer, representing a novel therapeutic strategy. nih.gov Other derivatives have shown potent cytotoxicity against various cancer cell lines, including those resistant to existing therapies, by targeting enzymes like PARP. mdpi.comnih.gov The combination of the quinazolinone core with other pharmacophores, such as 1,2,3-triazole and glycoside moieties, is being explored to create dual inhibitors targeting multiple pathways, like EGFR and VEGFR-2. nih.gov

Neurodegenerative and Psychiatric Disorders : The mGlu7 receptor, a target for treating schizophrenia, has been modulated by novel quinazolin-4-one derivatives, which have demonstrated antipsychotic-like activity in animal models. nih.gov This opens up a new avenue for developing treatments for psychiatric disorders.

Infectious Diseases : The quinazoline scaffold continues to be a source of potential treatments for infectious diseases. Researchers are investigating its efficacy against various pathogens, with some derivatives showing promising activity against bacteria and fungi. nih.govnih.gov

The broad spectrum of activities associated with quinazolinone derivatives is a strong indicator of their potential to yield new therapeutic agents for a variety of diseases. researchgate.netnih.gov

Advanced Computational Integration in Drug Discovery

Computational methods are becoming indispensable in the rational design and discovery of new drugs, significantly reducing the time and cost associated with development. nih.govyoutube.com For quinazolinone derivatives, these tools are pivotal in navigating the complex relationship between structure and activity.

Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR studies are extensively used to build models that correlate the structural features of quinazolinone derivatives with their biological activities. nih.govfrontiersin.org These models help in predicting the potency of newly designed compounds and provide insights into the key molecular fragments contributing to their efficacy. nih.gov

Molecular Docking and Dynamics : Molecular docking simulations are employed to predict the binding modes of quinazolinone derivatives within the active sites of target proteins. nih.govresearchgate.net This allows for the identification of crucial interactions, such as hydrogen bonds and electrostatic interactions, that govern binding affinity. nih.gov For instance, docking studies have been used to elucidate the structural requirements for inhibiting targets like cyclooxygenase (COX) enzymes and EGFR. frontiersin.orgresearchgate.net Molecular dynamics simulations further refine these models by providing a dynamic view of the ligand-receptor complex over time. mdpi.com

ADMET Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process. nih.govresearchgate.net This helps in prioritizing compounds with favorable pharmacokinetic and safety profiles for further experimental investigation.

The integration of these computational approaches facilitates a more targeted and efficient drug discovery process, enabling the design of quinazolinone derivatives with optimized properties. nih.govresearchgate.net

Designing Derivatives with Enhanced Selectivity and Potency

A key goal in medicinal chemistry is the development of drug candidates that are both highly potent against their intended target and highly selective, thereby minimizing off-target effects. Research on quinazolinone derivatives is heavily focused on achieving this balance through rational design.

Structure-Activity Relationship (SAR) Guided Design : Systematic modifications of the quinazolinone scaffold and analysis of the resulting changes in biological activity (SAR) are fundamental. For example, studies have shown that the nature and position of substituents on the quinazolinone ring system can dramatically influence potency and selectivity. osti.govnih.gov The addition of specific groups, like a triazole fragment, has been shown to enhance the activity of certain derivatives. nih.gov

Target-Specific Optimization : Derivatives are being specifically designed to inhibit particular isoforms of enzymes, such as COX-1 over COX-2, by exploiting structural differences in their active sites. researchgate.net Similarly, potent and selective inhibitors of the ALK5 kinase were developed from a quinazoline starting point based on co-crystal structures. osti.gov

Fragment-Based and Hybrid Approaches : Designing hybrid molecules that combine the quinazolinone scaffold with other pharmacophores is a promising strategy. This approach aims to create multi-target agents or to enhance the potency against a single target. nih.govmdpi.com For example, combining the quinazolinone core with a phenyl urea (B33335) moiety has led to triple-targeting inhibitors with activities against mutant EGFR, COX-2, and 15-LOX. researchgate.net

Through these sophisticated design strategies, researchers are continuously refining the therapeutic potential of quinazolinone derivatives, paving the way for the development of next-generation drugs with superior efficacy and safety profiles. nih.govrsc.org

Q & A

What are the primary methods for determining the crystal structure of 5-Methoxy-2-methylquinazolin-4(1H)-one?

Level: Basic
Answer:
The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD) paired with refinement programs like SHELXL . For example, SHELX-based pipelines are robust for small-molecule refinement, even with high-resolution or twinned data. Preprocessing steps include data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Structure validation involves analyzing residual density maps and R-factors (e.g., R1 < 5% for high-quality data). For related heterocycles, such as triazolones, hydrogen bonding and π-π stacking interactions are critical to confirm molecular packing .

What synthetic routes are commonly employed to prepare this compound derivatives?

Level: Basic
Answer:
Two key approaches are:

  • Bischler-Napieralski Cyclization : Starting from substituted anthranilic acid derivatives, cyclization under reflux with POCl3 or PCl5 yields the quinazolinone core .
  • Aldehyde-Thioacetate Condensation : For analogs like 3-(4-chlorophenyl)-2-thioquinazolinones, reacting 4-chlorobenzaldehyde with methyl thioacetate forms the dihydro intermediate, followed by hydrogenation to stabilize the ring .
    HRMS (EI, 70 eV) and elemental analysis (e.g., C, H, N content) are used to validate purity and stoichiometry .

How can researchers optimize low reaction yields during the synthesis of quinazolinone derivatives?

Level: Advanced
Answer:
Yield optimization involves:

  • Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) with Lewis acids (e.g., ZnCl2) enhance cyclization efficiency.
  • Temperature Gradients : Controlled heating (e.g., 80–120°C) minimizes side reactions like over-oxidation.
  • Purification Techniques : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol improves recovery. For example, triazoloquinazoline derivatives achieved 39.5% yield after silica gel chromatography .

How should contradictions in spectroscopic data (e.g., NMR vs. HRMS) be resolved during characterization?

Level: Advanced
Answer:
Contradictions arise from impurities or dynamic processes (e.g., tautomerism). Mitigation strategies include:

  • Multi-Technique Cross-Validation : Compare <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and IR to identify inconsistencies. For instance, HRMS (EI) for C18H17NO3 should match the calculated m/z of 295.3 .
  • Variable-Temperature NMR : Resolve overlapping peaks caused by conformational exchange.
  • XRD Confirmation : Use crystallographic data to validate bond lengths and angles, especially for tautomeric forms .

What experimental design principles apply to evaluating the biological activity of this compound derivatives?

Level: Advanced
Answer:
For antimicrobial or cytotoxic studies:

  • Dose-Response Assays : Test compounds across a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC50 values.
  • Positive Controls : Include reference agents (e.g., ciprofloxacin for antibacterial assays) to benchmark activity.
  • Mechanistic Probes : Use fluorescence-based assays (e.g., DNA intercalation) or enzyme inhibition kits (e.g., SIRT1 for anticancer activity) to identify molecular targets .
  • Statistical Validation : Triplicate experiments with ANOVA analysis ensure reproducibility.

How can computational methods complement experimental data in quinazolinone research?

Level: Advanced
Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., SIRT1) using AutoDock Vina or Schrödinger Suite.
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories.
    Cross-referencing computed spectra (e.g., <sup>13</sup>C NMR) with experimental data reduces misassignment risks .

What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Level: Basic
Answer:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (N2/Ar) for reactions involving organometallic reagents.
  • Drying Agents : Pre-dry solvents over molecular sieves (3Å) or CaH2.
  • Low-Temperature Quenching : Add reagents slowly at −78°C (dry ice/acetone) to control exothermic reactions.
    Post-reaction, isolate products via vacuum filtration to minimize exposure .

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